6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate

Orthogonal protecting groups Spirocyclic building blocks Medicinal chemistry library synthesis

6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate (CAS 2028342-06-3; C₂₀H₂₆N₂O₅, MW 374.44 g mol⁻¹) is an orthogonally protected spirocyclic diamine building block belonging to the 2,6-diazaspiro[3.4]octane family. The molecule bears a benzyloxycarbonyl (Cbz) group at N6, a tert-butoxycarbonyl (Boc) group at N2, and an aldehyde (formyl) substituent at C8.

Molecular Formula C20H26N2O5
Molecular Weight 374.4 g/mol
Cat. No. B13049263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
Molecular FormulaC20H26N2O5
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CN(CC2C=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H26N2O5/c1-19(2,3)27-18(25)22-13-20(14-22)12-21(9-16(20)10-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,10,16H,9,11-14H2,1-3H3
InChIKeyGUNGVZTYTIPUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate – Core Identity and Procurement-Relevant Class Characteristics


6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate (CAS 2028342-06-3; C₂₀H₂₆N₂O₅, MW 374.44 g mol⁻¹) is an orthogonally protected spirocyclic diamine building block belonging to the 2,6-diazaspiro[3.4]octane family . The molecule bears a benzyloxycarbonyl (Cbz) group at N6, a tert-butoxycarbonyl (Boc) group at N2, and an aldehyde (formyl) substituent at C8 . This combination of orthogonal amine protecting groups and a reactive aldehyde handle is designed for sequential, chemoselective functionalisation in medicinal-chemistry library synthesis. The spirocyclic core contributes high fraction of sp³-hybridised carbons (Fsp³) and conformational restriction, properties that are increasingly sought after in fragment-based and lead-optimisation programmes .

Why Close Analogs of 6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate Cannot Be Interchanged in Procurement


The target compound occupies a unique intersection of three functional handles—Cbz, Boc, and aldehyde—on a conformationally constrained 2,6-diazaspiro[3.4]octane scaffold . Replacing it with the 8-des-formyl analog (6-benzyl 2-tert-butyl 2,6-diazaspiro[3.4]octane-2,6-dicarboxylate, CAS 2028327-70-8) removes the only carbon-electrophilic centre, eliminating the possibility of direct C–C bond formation at C8 without pre-functionalisation . The 8-hydroxymethyl congener (CAS 2028341-94-6) requires a separate oxidation step to reach the aldehyde oxidation state, adding synthetic cost and potentially reducing overall yield . The 8-carboxylic acid variant (CAS 1251011-09-2) offers a different reactivity profile (amide/ester formation vs. reductive amination/Wittig), making it unsuitable for projects that require an aldehyde for diversity-oriented synthesis . Consequently, generic substitution forces the user either to accept a different functional-group portfolio or to invest additional synthetic effort, both of which undermine reproducibility and timeline economy.

Quantitative Differentiation Evidence for 6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate


Three-Point Orthogonal Functionalisation vs. Two-Point Analogs

The target compound provides three chemically distinct functional handles: a Cbz-protected amine, a Boc-protected amine, and a free aldehyde. In contrast, the 8-des-formyl analog 6-benzyl 2-tert-butyl 2,6-diazaspiro[3.4]octane-2,6-dicarboxylate (CAS 2028327-70-8) possesses only the two protected amines, offering zero direct carbon-electrophilic sites . This difference enables the target compound to participate in aldehyde-specific transformations (reductive amination, Wittig olefination, Grignard addition) without deprotecting either amine, effectively adding a third dimension of diversity-generation in a single synthetic step .

Orthogonal protecting groups Spirocyclic building blocks Medicinal chemistry library synthesis

Aldehyde vs. Hydroxymethyl: Direct Reactivity Without Pre-Activation

The C8 aldehyde of the target compound is poised for direct nucleophilic attack, whereas the 8-hydroxymethyl analog (6-benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate, CAS 2028341-94-6, C₂₀H₂₈N₂O₅, MW 376.4 g mol⁻¹) must first be oxidised to the aldehyde (or activated as a leaving group) before participating in C–C bond-forming reactions . The direct availability of the aldehyde eliminates one synthetic step (typically a Dess–Martin, Swern, or TEMPO oxidation) and avoids the associated mass loss and purification burden. While a formal head-to-head yield comparison across the two building blocks has not been published, the concept of oxidation-state economy is well established in medicinal chemistry synthesis .

Aldehyde reactivity Reductive amination Oxidation-state economy

Conformational Restriction and Fsp³ Advantage over Monocyclic Diamine Building Blocks

The 2,6-diazaspiro[3.4]octane core constrains both nitrogen atoms within a rigid bicyclic framework, whereas monocyclic 1,2-diamines or piperazine derivatives possess significantly more rotational freedom. Although no direct target-specific Fsp³ measurement has been published, the core scaffold itself has been highlighted as a 'privileged scaffold' with high Fsp³ character that improves three-dimensionality and can enhance target selectivity in fragment- and lead-like compounds [1]. The malaria drug-discovery programme at H3D/MMV validated the diazaspiro[3.4]octane core as a productive starting point for hit-to-lead optimisation, with compounds displaying multi-stage antiplasmodial activity [1].

Fraction sp³ (Fsp³) Conformational restriction Spirocyclic scaffold

Supplier-Declared Purity Baseline and Availability Comparison

The target compound is listed with a supplier-declared purity of 95% (AiFChem, catalog ACQDMB270; Smolecule catalog S13555360) and is reported as 'In Stock' . The 8-des-formyl analog (CAS 2028327-70-8) is similarly listed at 95% purity from Parchem . No direct lot-release analytical data (e.g., HPLC chromatograms, qNMR) were retrievable from vendor websites for either compound at the time of this analysis; therefore, purity claims should be verified with the supplier before committing to large-scale procurement. No head-to-head purity or stability study comparing the two analogs has been published.

Chemical purity Vendor comparison Procurement specification

High-Confidence Application Scenarios for 6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate


Diversity-Oriented Synthesis (DOS) of sp³-Rich Screening Libraries

The orthogonal Boc/Cbz protection combined with the C8 aldehyde enables sequential, chemoselective derivatisation of three distinct positions on the spirocyclic core. In a DOS campaign, the aldehyde can first undergo reductive amination with a primary amine, the Boc group can then be removed under acidic conditions for a second amination/acylation, and the Cbz group can finally be cleaved by hydrogenolysis for a third diversification step. This three-point strategy generates libraries with higher scaffold complexity and Fsp³ than libraries built from two-point analogs, aligning with the industry trend toward more three-dimensional fragment collections .

Fragment-Based Drug Discovery (FBDD) Requiring Aldehyde-Containing Spirocyclic Fragments

Aldehydes are underrepresented in commercial fragment libraries despite their ability to form reversible covalent adducts with serine and cysteine residues. The target compound provides a spirocyclic, low-molecular-weight (374 Da) aldehyde fragment that can be screened directly against proteases or other nucleophile-containing targets. The spirocyclic core reduces the entropic penalty of binding relative to flexible aliphatic aldehydes, a principle supported by the broader validation of diazaspiro[3.4]octane scaffolds in anti-infective target engagement [1].

Synthesis of Spirocyclic β-Amino Acid and Proline Mimetics

The C8 aldehyde can be converted via Wittig or Horner–Wadsworth–Emmons olefination to α,β-unsaturated esters, which serve as intermediates for constrained β-amino acids or proline analogues. The orthogonal protecting groups on the two nitrogen atoms allow selective incorporation of the spirocyclic amine into peptide-like backbones with precise control over regiochemistry, a synthetic advantage that the 8-des-formyl or 8-hydroxymethyl analogs cannot offer without additional functional-group interconversion .

Parallel Medicinal Chemistry for Anti-Infective Lead Optimisation

Building on the validated antiplasmodial and antitubercular activity of the 2,6-diazaspiro[3.4]octane chemotype [1], the target compound can serve as a late-stage diversification intermediate. The aldehyde allows installation of heteroaryl or biaryl motifs via one-pot reductive amination, while the two protected amines enable subsequent SAR exploration at N2 and N6. This parallel synthetic strategy is well-suited for hit-to-lead programmes where rapid analogue generation is critical.

Quote Request

Request a Quote for 6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.